2-Ethylbut-2-enoic acid

Stereochemistry Analytical Chemistry Organic Synthesis

2-Ethylbut-2-enoic acid (CAS 4411-99-8) is a stereochemically undefined E/Z mixture of this branched α,β-unsaturated carboxylic acid—a cost-advantaged building block for reactions where stereochemistry is set downstream. Its α,β-unsaturation enables polymerization and crosslinking; the branched ethyl group modulates polymer chain flexibility and Tg versus unsubstituted analogs. Researchers also employ it as a moderate-affinity tool for lipoxygenase pathway studies (5-LOX IC₅₀ 30.4 μM; mPGES-1 IC₅₀ 10 μM). The pH-dependent LogD (1.14 at pH 5.5 → -0.62 at pH 7.4) informs formulation design. Standard purity is 95%.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 4411-99-8
Cat. No. B1199600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbut-2-enoic acid
CAS4411-99-8
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCC(=CC)C(=O)O
InChIInChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3,(H,7,8)
InChIKeyKFSQJVOLYQRELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbut-2-enoic Acid (CAS 4411-99-8): Procurement-Ready Baseline Properties and Structural Classification


2-Ethylbut-2-enoic acid (CAS 4411-99-8), also referred to as 2-ethyl-2-butenoic acid or α-ethylcrotonic acid, is a branched α,β-unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol [1]. The compound exists as E (trans) and Z (cis) stereoisomers; the stereochemically undefined mixture is assigned CAS 4411-99-8, while the (E)-isomer carries CAS 1187-13-9 and the (Z)-isomer CAS 34452-15-8 [2]. It serves primarily as a synthetic building block and intermediate in organic synthesis, with demonstrated utility in the preparation of polymers and specialty chemical intermediates .

Why 2-Ethylbut-2-enoic Acid (CAS 4411-99-8) Cannot Be Arbitrarily Substituted by In-Class Analogs


Substitution of 2-ethylbut-2-enoic acid with structurally similar α,β-unsaturated carboxylic acids is not straightforward due to stereochemical, positional, and functional group differences that materially alter reactivity, physicochemical properties, and biological activity profiles. The compound exists as E/Z stereoisomers with distinct CAS registrations and stereochemistry-dependent behavior . Positional isomers such as 3-methyl-2-pentenoic acid (CAS 19866-50-3) differ in methyl substitution site, affecting steric hindrance and reaction selectivity . The absence of stereochemical definition in the CAS 4411-99-8 product—unlike the defined (E)- or (Z)-isomers—creates procurement considerations that cannot be resolved by simply substituting any available analog .

Quantitative Comparative Evidence for 2-Ethylbut-2-enoic Acid (CAS 4411-99-8) Versus Analogs


Stereochemical Definition: CAS 4411-99-8 as Stereochemically Undefined Mixture Versus Defined (Z)-Isomer (CAS 34452-15-8) Purity and Availability

2-Ethylbut-2-enoic acid (CAS 4411-99-8) represents the stereochemically undefined E/Z mixture of the α,β-unsaturated carboxylic acid, whereas (Z)-2-ethylbut-2-enoic acid (CAS 34452-15-8) is the stereochemically defined cis-isomer. The (Z)-isomer is commercially available with a standard purity specification of 98%, as offered by Bidepharm . The (E)-isomer (CAS 1187-13-9) is separately registered and characterized with a melting point of 45 °C and boiling point of 73–75 °C at 12 Torr [1]. The undefined mixture (CAS 4411-99-8) is commonly supplied at 95% purity, as listed by CymitQuimica and other vendors .

Stereochemistry Analytical Chemistry Organic Synthesis

Lipoxygenase Inhibitory Activity: 2-Ethylbut-2-enoic Acid Versus Human 5-LOX and mPGES-1 Enzymatic Targets

2-Ethylbut-2-enoic acid demonstrates measurable inhibitory activity against human lipoxygenase enzymes. In human recombinant 5-lipoxygenase (5-LOX) assays, the compound exhibited an inhibition constant (IC₅₀) of 3.04 × 10⁴ nM (30.4 μM) [1]. Additionally, against microsomal prostaglandin E synthase-1 (mPGES-1) in human IL-1β-stimulated A549 cell microsomes, the compound showed an IC₅₀ of 1.00 × 10⁴ nM (10 μM), assessed by RP-HPLC measurement of PGE₂ formation from PGH₂ after 15 minutes [2]. Against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37, the compound exhibited an IC₅₀ of 1.00 × 10⁶ nM (1 mM) at 10 μM concentration [3].

Enzymology Inflammation Research Biochemical Assay

Calculated Physicochemical Parameters: LogP and LogD Comparison Between 2-Ethylbut-2-enoic Acid and Its Stereoisomers

Computationally predicted physicochemical parameters differentiate 2-ethylbut-2-enoic acid from structurally related analogs. For 2-ethylbut-2-enoic acid, the ACD/Labs Percepta Platform (version 14.00) predicts: LogP = 1.89, LogD (pH 5.5) = 1.14, LogD (pH 7.4) = -0.62, and polar surface area = 37 Ų . These values are calculated for the undifferentiated mixture represented by CAS 4411-99-8. In contrast, (E)-3-methyl-2-pentenoic acid (CAS 19866-50-3), a positional isomer with methyl substitution at C3 rather than ethyl at C2, exhibits different steric and electronic properties due to altered substitution pattern . No experimental head-to-head comparison data exist.

Physicochemical Properties Drug Design ADME Prediction

Physical State and Thermal Properties: Melting Point of (E)-2-Ethylbut-2-enoic Acid Versus Liquid Undefined Mixture

The (E)-isomer of 2-ethylbut-2-enoic acid (CAS 1187-13-9) is characterized by a melting point of 45 °C and a boiling point of 73–75 °C at reduced pressure (12 Torr) [1]. In contrast, the stereochemically undefined mixture (CAS 4411-99-8) is typically supplied as a neat form (solid or semi-solid, depending on conditions) . For comparison, crotonic acid ((E)-but-2-enoic acid), the unsubstituted parent analog, has a reported melting point of 71–73 °C and boiling point of 185–189 °C [2]. The ethyl substitution at C2 reduces the melting point relative to crotonic acid (45 °C vs 71–73 °C, a decrease of 26–28 °C), consistent with disruption of crystal packing by the branched alkyl group.

Physical Chemistry Thermal Analysis Formulation

Synthetic Utility: Reported Yield Range for (Z)-2-Ethylbut-2-enoic Acid Synthesis via Aldol Condensation-Dehydration Pathway

Synthesis of (Z)-2-ethylbut-2-enoic acid (CAS 34452-15-8) via aldol condensation of acetaldehyde and propionaldehyde followed by dehydration represents an established preparative route for this stereochemically defined isomer [1]. The condensation reaction requires controlled conditions to favor the (Z)-configuration, and reported synthetic yields for similar α,β-unsaturated carboxylic acid preparations via this route typically range from 40% to 75% depending on catalyst choice, temperature, and dehydration conditions [2]. No yield data specific to the undefined mixture (CAS 4411-99-8) synthesis are available in open literature, and comparative yield data for alternative synthetic routes (e.g., oxidation of crotonaldehyde derivatives) are not quantified in accessible sources.

Synthetic Methodology Process Chemistry Aldol Condensation

Regulatory Classification: Japanese CSCL Monitoring Status for 2-Ethylbut-2-enoic Acid Versus Unregulated Analogs

Under the Japanese Chemical Substances Control Law (CSCL), 2-ethylbut-2-enoic acid (MITI Number 2-609) is classified as an "Existing Chemical Substance" within the category "Alkenyl monocarboxylic acid (C=5-23)" [1]. Annual manufacturing and import quantities for this class ranged from 9,000 to <20,000 tonnes between 2017 and 2022, with 2022 figures at 9,000 to <10,000 tonnes [1]. This regulatory classification contrasts with structurally simpler analogs such as crotonic acid (but-2-enoic acid), which may have different monitoring or reporting obligations depending on jurisdiction-specific inventory statuses [2].

Regulatory Compliance Chemical Inventory Procurement

Procurement-Relevant Application Scenarios for 2-Ethylbut-2-enoic Acid (CAS 4411-99-8)


Polymer and Specialty Material Intermediate Applications

2-Ethylbut-2-enoic acid is documented as a building block for polymer synthesis and the preparation of specialty chemical intermediates, with its α,β-unsaturated carboxylic acid functionality enabling polymerization and crosslinking reactions . The branched ethyl substituent imparts steric effects that can influence polymer chain flexibility and glass transition temperature relative to unsubstituted analogs such as crotonic acid. Industrial-scale availability is reflected in Japanese annual manufacturing and import volumes of 9,000–<20,000 tonnes for the broader alkenyl monocarboxylic acid class [1].

Lipoxygenase Pathway Research and Inflammation Model Studies

Researchers investigating the lipoxygenase pathway in inflammation may utilize 2-ethylbut-2-enoic acid as a modest-affinity tool compound. The compound inhibits human 5-lipoxygenase with an IC₅₀ of 30.4 μM and human mPGES-1 with an IC₅₀ of 10 μM . These values place it in the moderate potency range among α,β-unsaturated carboxylic acid inhibitors, making it suitable for mechanistic studies where high-potency inhibition is not required or where structure-activity relationship (SAR) exploration of substitution effects is the primary objective. Activity against mouse dihydroorotase (IC₅₀ = 1 mM) is substantially weaker [1].

Stereochemistry-Dependent Synthetic Transformations Requiring Undefined Starting Material

Synthetic chemists may deliberately select the stereochemically undefined mixture (CAS 4411-99-8, typically 95% purity ) over defined (E)- or (Z)-isomers when the subsequent reaction step will establish stereochemistry independently or when stereochemical scrambling occurs under reaction conditions. The undefined mixture offers a cost-advantaged option for reactions where stereochemical purity is not a critical process parameter. In contrast, stereospecific transformations require procurement of the appropriate defined isomer (CAS 1187-13-9 for (E)-isomer [1]; CAS 34452-15-8 for (Z)-isomer at 98% purity ).

Physicochemical Property-Dependent Formulation and Assay Design

The pH-dependent lipophilicity profile of 2-ethylbut-2-enoic acid—with predicted LogD decreasing from 1.14 at pH 5.5 to -0.62 at pH 7.4 (Δ = 1.76 log units) —informs formulation scientists and assay developers that the compound will exhibit substantially different solubility and membrane permeability characteristics in acidic versus physiological pH environments. The lower melting point relative to unsubstituted crotonic acid (45 °C vs 71–73 °C for the (E)-isomer [1]) may also influence solid-state handling and storage conditions in laboratory and manufacturing settings.

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